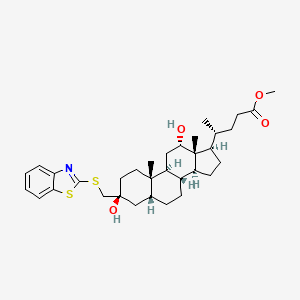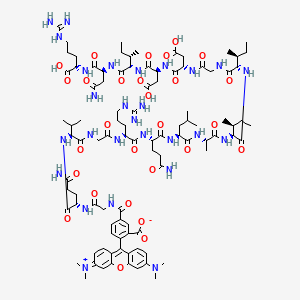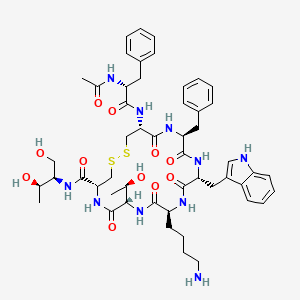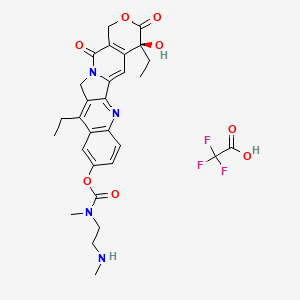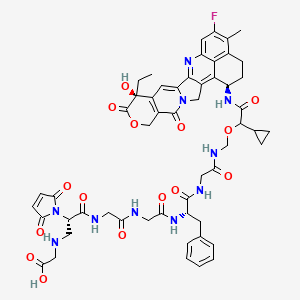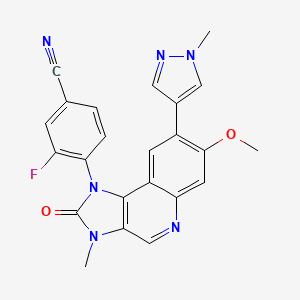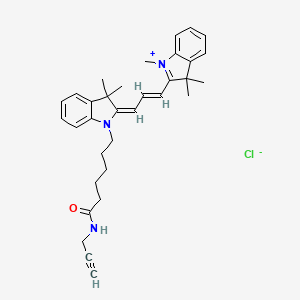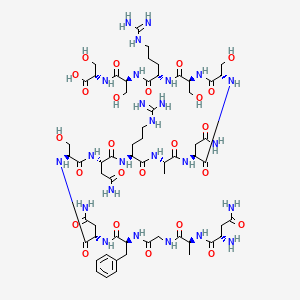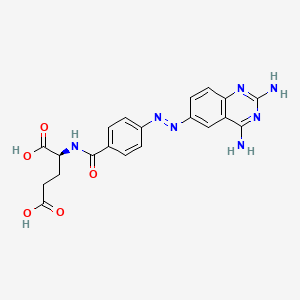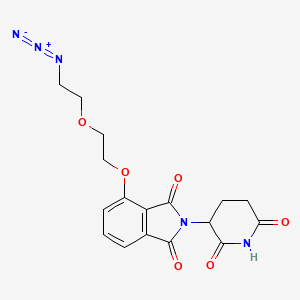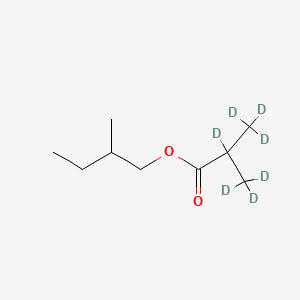
2-Methylbutyl isobutyrate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl isobutyrate-d7 is a deuterated compound, specifically labeled with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbutyl isobutyrate-d7 is synthesized by incorporating deuterium into the molecular structure of 4-Mercapto-4-methyl-2-pentanone. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the purity and consistency of the final product. The compound is typically stored and transported at room temperature, with specific storage conditions outlined in the Certificate of Analysis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl isobutyrate-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Methylbutyl isobutyrate-d7 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical studies.
Biology: Used in metabolic studies to understand the pharmacokinetics of drugs.
Medicine: Helps in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl isobutyrate-d7 involves its incorporation into drug molecules as a deuterated tracer. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific drug and its intended use .
Comparaison Avec Des Composés Similaires
2-Methylbutyl isobutyrate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- D-Valine-d8
- cis-4-Hepten-1-ol-d2
- Perphenazine-d8 dihydrochloride
- Ammonium-15N,d4 chloride
- N-Desethyl amodiaquine-d5
These compounds also incorporate stable isotopes and are used in various research applications, but this compound is particularly noted for its role in drug development studies.
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
165.28 g/mol |
Nom IUPAC |
2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D |
Clé InChI |
DUAXUBMIVRZGCO-JUDUDPTMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H] |
SMILES canonique |
CCC(C)COC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
